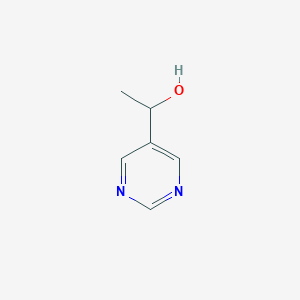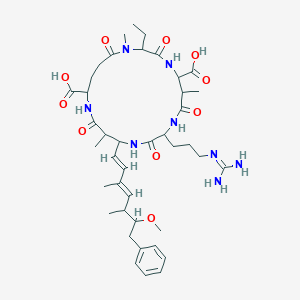
Dihydronodularin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydronodularin is a naturally occurring compound that belongs to the class of diterpenoids. It was first isolated from the marine sponge, Nodularia spumigena, and has since been found in various other marine organisms. Dihydronodularin has attracted significant scientific interest due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of dihydronodularin is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. For example, dihydronodularin has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It has also been found to activate the AMPK pathway, which is involved in cellular energy homeostasis.
Efectos Bioquímicos Y Fisiológicos
Dihydronodularin has been found to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of pro-inflammatory cytokines. It has also been found to modulate the activity of several enzymes, including protein kinases and phosphodiesterases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dihydronodularin has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and has been found to exhibit potent therapeutic effects at low concentrations. However, there are also several limitations to its use. For example, dihydronodularin is highly toxic and can be difficult to handle. It also has poor solubility in water, which can make it challenging to administer.
Direcciones Futuras
There are several future directions for research on dihydronodularin. One area of interest is the development of more efficient synthesis methods. Another area of interest is the identification of the precise mechanism of action of dihydronodularin. This could lead to the development of more targeted therapies for cancer and other diseases. Additionally, further research is needed to determine the safety and efficacy of dihydronodularin in vivo, as well as its potential for use in combination with other therapeutic agents.
Conclusion
In conclusion, dihydronodularin is a naturally occurring compound with significant therapeutic potential. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, and has been the subject of numerous scientific studies. While there are several advantages to its use in lab experiments, there are also several limitations that need to be addressed. Despite these challenges, dihydronodularin remains a promising candidate for the development of new therapies for cancer and other diseases.
Métodos De Síntesis
Dihydronodularin can be synthesized through several methods, including total synthesis and semi-synthesis. Total synthesis involves the complete chemical synthesis of the compound from simple starting materials. Semi-synthesis, on the other hand, involves the modification of a naturally occurring precursor molecule to produce the desired compound. Both methods have been used to produce dihydronodularin, with varying degrees of success.
Aplicaciones Científicas De Investigación
Dihydronodularin has been the subject of numerous scientific studies, primarily due to its potential as a therapeutic agent. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Specifically, dihydronodularin has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been found to reduce inflammation and inhibit the replication of several viruses, including HIV-1 and HCV.
Propiedades
Número CAS |
146109-35-5 |
|---|---|
Nombre del producto |
Dihydronodularin |
Fórmula molecular |
C41H62N8O10 |
Peso molecular |
827 g/mol |
Nombre IUPAC |
9-[3-(diaminomethylideneamino)propyl]-2-ethyl-12-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid |
InChI |
InChI=1S/C41H62N8O10/c1-8-31-38(54)48-34(40(57)58)26(5)36(52)46-29(15-12-20-44-41(42)43)37(53)45-28(25(4)35(51)47-30(39(55)56)18-19-33(50)49(31)6)17-16-23(2)21-24(3)32(59-7)22-27-13-10-9-11-14-27/h9-11,13-14,16-17,21,24-26,28-32,34H,8,12,15,18-20,22H2,1-7H3,(H,45,53)(H,46,52)(H,47,51)(H,48,54)(H,55,56)(H,57,58)(H4,42,43,44)/b17-16+,23-21+ |
Clave InChI |
RLFXWEJNSCUBRW-ASMFZGAFSA-N |
SMILES isomérico |
CCC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/C(C)C(CC2=CC=CC=C2)OC)/C)CCCN=C(N)N)C)C(=O)O |
SMILES |
CCC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O |
SMILES canónico |
CCC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O |
Sinónimos |
(MeAbu(5))nodularin dihydronodularin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




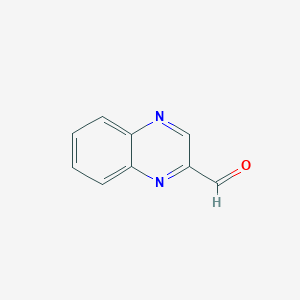
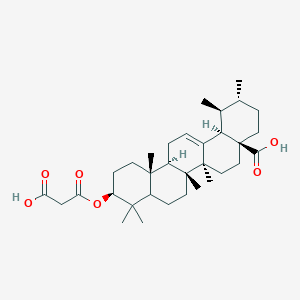
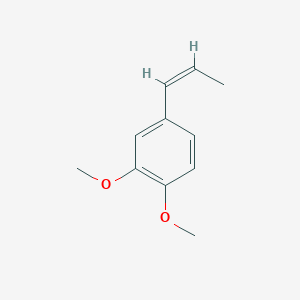
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)
![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)

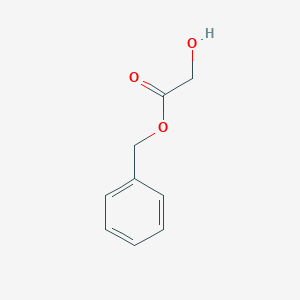

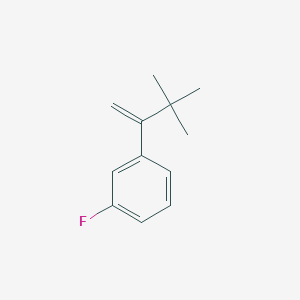
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
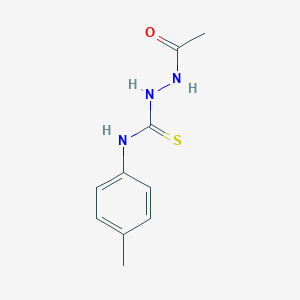
![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)
